7-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzofuran-2-carboxamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound includes a benzofuran ring, a pyridin ring, and a thiophen ring. The specific structural details are not available in the current resources.Scientific Research Applications
Synthesis of Benzofuran Derivatives
Novel benzofuran derivatives, including 7-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzofuran-2-carboxamide, have been synthesized for their potential as anti-inflammatory and analgesic agents. These compounds were found to be significant inhibitors of cyclooxygenase-1 and cyclooxygenase-2, showing promising analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).
Antimicrobial and Antifungal Activities
Certain thiophene-3-carboxamide derivatives, structurally similar to 7-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzofuran-2-carboxamide, have been noted for their antibacterial and antifungal activities. These compounds' molecular structures, characterized by their thiophene rings and intermolecular interactions, contribute to their bioactivity (Vasu et al., 2005).
Cholinesterase Inhibition
Benzofuran-2-carboxamide derivatives, closely related to the compound , have been synthesized and found to inhibit cholinesterase effectively. These compounds show promise as selective ligands for sigma receptors, with certain derivatives demonstrating potent butyrylcholinesterase inhibition and inhibitory effects on Aβ self-aggregation (Abedinifar et al., 2018).
Structural Insights and Synthesis Routes
Various studies have focused on the structural characterization and synthesis of benzofuran derivatives. For instance, the synthesis routes of benzofuran carboxamides as selective ligands for sigma receptors have been explored, highlighting the compound's potential in medical applications (Marriott et al., 2012).
Future Directions
properties
IUPAC Name |
7-methoxy-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3S/c1-24-16-5-2-4-14-11-17(25-19(14)16)20(23)22-12-13-7-8-21-15(10-13)18-6-3-9-26-18/h2-11H,12H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REODQFDZDVBSGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NCC3=CC(=NC=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzofuran-2-carboxamide |
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